4-[Ethyl(methyl)amino]benzaldehyde
Overview
Description
4-[Ethyl(methyl)amino]benzaldehyde is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is substituted with an ethyl(methyl)amino group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Ethyl(methyl)amino]benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with ethyl(methyl)amine under reducing conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[Ethyl(methyl)amino]benzaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: 4-[Ethyl(methyl)amino]benzoic acid
Reduction: 4-[Ethyl(methyl)amino]benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-[Ethyl(methyl)amino]benzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[Ethyl(methyl)amino]benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with primary amines, which are important intermediates in many biochemical reactions . Additionally, the ethyl(methyl)amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-Aminobenzaldehyde: Similar structure but lacks the ethyl and methyl groups.
4-Methylbenzaldehyde: Contains a methyl group instead of the ethyl(methyl)amino group.
4-Ethylbenzaldehyde: Contains an ethyl group instead of the ethyl(methyl)amino group.
Uniqueness: 4-[Ethyl(methyl)amino]benzaldehyde is unique due to the presence of both ethyl and methyl groups attached to the amino group, which can significantly influence its chemical reactivity and interactions compared to its analogs .
Properties
IUPAC Name |
4-[ethyl(methyl)amino]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKGPGMTHIYKKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539261 | |
Record name | 4-[Ethyl(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64693-47-6 | |
Record name | 4-(Ethylmethylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64693-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[Ethyl(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that supplementing natural seawater DOM with 4-[ethyl(methyl)amino]benzaldehyde significantly enhanced cyanate production. What is the potential significance of this finding for our understanding of the marine nitrogen cycle?
A1: This finding suggests that the photochemical degradation of organic matter containing structures similar to this compound could be a previously unrecognized source of cyanate in marine environments []. This is significant because cyanate serves as both a nitrogen and energy source for diverse marine microorganisms, playing a potentially important role in the nitrogen cycle. Further research is needed to determine the prevalence of such compounds in marine DOM and quantify their contribution to the overall cyanate budget in the ocean.
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